Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
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Overview
Description
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a complex organic compound with the molecular formula C15H13Cl3N2O3S and a molecular weight of 407.705 g/mol . This compound is characterized by the presence of a benzoate group, a trichloroethyl group, and a thienylcarbonyl group, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.
Coupling with Thienylcarbonyl Group: The intermediate is then reacted with thienylcarbonyl chloride in the presence of a base such as triethylamine to form the desired product.
Esterification: The final step involves the esterification of the product with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate can be compared with other similar compounds:
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)benzoate: Similar structure but with a methylbenzoyl group instead of a thienylcarbonyl group.
Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)benzoate: Contains a dimethylpropanoyl group, leading to different chemical properties.
ME 2-((2,2,2-trichloro-1-(((4-chlorophenoxy)acetyl)amino)ethyl)amino)benzoate: Features a chlorophenoxyacetyl group, which may impart different biological activities.
Properties
Molecular Formula |
C15H13Cl3N2O3S |
---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13(22)9-5-2-3-6-10(9)19-14(15(16,17)18)20-12(21)11-7-4-8-24-11/h2-8,14,19H,1H3,(H,20,21) |
InChI Key |
MMAWQGNRWQFDIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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